Dimethyl 5,5,5-trichloropentyl phosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34569-08-9 |
|---|---|
Molecular Formula |
C7H14Cl3O4P |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
dimethyl 5,5,5-trichloropentyl phosphate |
InChI |
InChI=1S/C7H14Cl3O4P/c1-12-15(11,13-2)14-6-4-3-5-7(8,9)10/h3-6H2,1-2H3 |
InChI Key |
XPBKIUREAKCOBM-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OCCCCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Dimethyl 5,5,5 Trichloropentyl Phosphate
Precursor Synthesis and Derivatization
The foundation of synthesizing Dimethyl 5,5,5-trichloropentyl phosphate (B84403) lies in the preparation of its constituent precursors: the alcohol moiety and the phosphorylating agent.
A hypothetical reaction scheme is presented below:
Step 1: Reduction of the Carbon-Carbon Double Bond The selective reduction of the alkene can be achieved using catalytic hydrogenation with a catalyst such as palladium on carbon (Pd/C).
Step 2: Reduction of the Ketone The resulting saturated ketone, 5,5,5-trichloropentan-2-one, can then be reduced to the corresponding secondary alcohol, 5,5,5-trichloropentan-2-ol, using a reducing agent like sodium borohydride (B1222165) (NaBH₄).
Step 3: Conversion to the Primary Alcohol The conversion of the secondary alcohol to the primary alcohol is a multi-step process that could involve dehydration to form an alkene, followed by hydroboration-oxidation to yield the anti-Markovnikov alcohol product, 5,5,5-trichloropentan-1-ol.
A variety of phosphorylating reagents can be employed for the synthesis of phosphate esters. These reagents are broadly classified based on the oxidation state of the phosphorus atom.
For the synthesis of Dimethyl 5,5,5-trichloropentyl phosphate, a key reagent is dimethyl phosphoryl chloride ((CH₃O)₂P(O)Cl) or a related dimethyl phosphate derivative. These reagents can be prepared through various methods, often starting from phosphorus oxychloride (POCl₃).
| Reagent Class | Example Reagent | General Preparation Method |
| Phosphorous (III) Reagents | Phosphoramidites, Phosphites | Reaction of PCl₃ with alcohols or amines, followed by oxidation. |
| Phosphorous (V) Reagents | Phosphoryl chlorides, Pyrophosphates | Reaction of phosphorus pentoxide or phosphoryl chloride with alcohols. |
Direct Esterification Approaches
Direct esterification involves the reaction of the alcohol precursor, 5,5,5-trichloropentan-1-ol, with a suitable phosphoric acid derivative.
The most straightforward approach is the reaction of 5,5,5-trichloropentan-1-ol with a pre-formed dimethyl phosphate derivative, such as dimethyl phosphoryl chloride, in the presence of a base. The base, typically a non-nucleophilic amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct.
A general representation of this reaction is as follows: (CH₃O)₂P(O)Cl + HO-(CH₂)₄-CCl₃ + Base → (CH₃O)₂P(O)O-(CH₂)₄-CCl₃ + Base·HCl
The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether, at reduced temperatures to control the reactivity of the phosphoryl chloride.
Another approach involves the use of phosphorus pentoxide (P₄O₁₀), which has been successfully used for the phosphorylation of primary fatty alcohols. google.com This method involves forming an intimate mixture of the alcohol and P₄O₁₀ at a temperature below 80°C. google.com
To improve reaction rates and yields, various catalysts can be employed in the esterification process. Lewis acids and organocatalysts have been shown to be effective in the phosphorylation of alcohols. jst.go.jprsc.org
Lewis Acid Catalysis : Lewis acids such as titanium(IV) tetrabutoxide (Ti(Ot-Bu)₄), titanium(IV) chloride (TiCl₄), or copper(II) triflate (Cu(OTf)₂) can catalyze the reaction between an alcohol and a phosphorylating agent. jst.go.jp These catalysts activate the phosphorylating agent towards nucleophilic attack by the alcohol.
Organocatalysis : Nucleophilic catalysts like N-methylimidazole or 4-methylpyridine (B42270) N-oxide can also promote the phosphorylation of alcohols. jst.go.jp These catalysts typically function by forming a more reactive phosphorylated intermediate. An amine-free phosphorylation of various alcohols has been developed using 4-methylpyridine N-oxide in the presence of 4 Å molecular sieves at room temperature, providing high yields of the phosphorylated products. jst.go.jp
| Catalyst Type | Example Catalyst | Typical Reaction Conditions |
| Lewis Acid | Ti(Ot-Bu)₄, TiCl₄, Cu(OTf)₂ | Anhydrous conditions, inert solvent (e.g., CH₂Cl₂), room temperature or gentle heating. |
| Organocatalyst | N-methylimidazole, 4-methylpyridine N-oxide | Mild conditions, often at room temperature, may include additives like molecular sieves. jst.go.jp |
Transesterification Routes
Transesterification offers an alternative pathway for the synthesis of this compound. This method involves the reaction of a readily available trialkyl phosphate, such as trimethyl phosphate, with 5,5,5-trichloropentan-1-ol in the presence of a catalyst.
The reaction is an equilibrium process where one alcohol displaces another from the phosphate ester. To drive the reaction towards the desired product, it is often necessary to remove the more volatile alcohol (in this case, methanol) by distillation.
Base catalysts are commonly used for transesterification. google.comgoogle.com The base, which should have a pKa of less than 11, activates the alcohol by deprotonation, making it a more potent nucleophile. google.com
| Catalyst | Reactant Ratio (Alcohol:Phosphate) | Temperature (°C) |
| Potassium Fluoride | 0.5:1 to 1:1 | 100 |
| Potassium Carbonate | 0.5:1 to 1:1 | 100-150 |
The molar ratio of the alcohol to the starting phosphate ester can be varied to control the extent of the reaction. google.com
Purification and Isolation Techniques for Synthetic Products
Crystallization and Distillation Protocols
The purification of this compound, which is expected to be a high-boiling liquid at room temperature, relies on techniques suitable for non-solid compounds.
Distillation:
Vacuum distillation is the primary method for the purification of high-boiling liquid organophosphate esters. Due to the anticipated high molecular weight and boiling point of this compound, distillation at atmospheric pressure would likely lead to decomposition. Therefore, fractional distillation under reduced pressure is the preferred method. This technique allows for the separation of the desired product from lower-boiling impurities (such as residual solvents and starting materials) and higher-boiling byproducts. A typical laboratory setup would include a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum pump with a pressure gauge. The distillation is carried out by heating the crude product in the distillation flask while maintaining a stable, low pressure. The fraction collected at the appropriate boiling point for the given pressure would be the purified this compound.
Crystallization:
While this compound is expected to be a liquid at ambient temperature, low-temperature crystallization could be a viable purification technique. This would involve dissolving the crude product in a minimal amount of a suitable solvent in which it is soluble at room temperature but less soluble at lower temperatures. The solution is then slowly cooled to induce crystallization. The choice of solvent is critical and would likely be a non-polar or moderately polar solvent. Once crystals form, they can be isolated by cold filtration, washed with a small amount of the cold solvent to remove adhering impurities, and then dried under vacuum. This method is particularly effective for removing impurities that have different solubility profiles from the target compound.
Advanced Spectroscopic and Spectrometric Characterization of Synthetic Products
A comprehensive structural elucidation and confirmation of the synthesized this compound would be achieved through a combination of advanced spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ³¹P NMR)
NMR spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds.
¹H NMR: The proton NMR spectrum would provide detailed information about the arrangement of hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the methoxy (B1213986) protons and the protons of the pentyl chain. The methoxy protons (-OCH₃) would likely appear as a doublet due to coupling with the phosphorus atom (³JHP). The protons on the pentyl chain would exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-phosphorus (³JHP and ⁴JHP) couplings. The chemical shifts of the methylene (B1212753) groups would be influenced by their proximity to the electron-withdrawing phosphate and trichloromethyl groups.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals for the two methoxy carbons and the five carbons of the pentyl chain are expected. The chemical shifts would be indicative of the electronic environment of each carbon atom. For instance, the carbon of the CCl₃ group would appear at a characteristic downfield shift. Coupling between the phosphorus atom and the carbon atoms of the methoxy and pentyl groups (²JCP, ³JCP) would provide further structural confirmation.
³¹P NMR: The phosphorus-31 NMR spectrum is a powerful diagnostic tool for organophosphorus compounds. For this compound, a single signal is expected in the chemical shift region characteristic of phosphate esters. The exact chemical shift would provide information about the electronic environment of the phosphorus atom.
Hypothetical NMR Data Table:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~3.8 | d | ³JHP ≈ 11 | 6H, 2 x -OCH₃ |
| ¹H | ~4.1 | dt | ³JHH ≈ 6, ³JHP ≈ 7 | 2H, -P-O-CH₂- |
| ¹H | ~1.8 | m | 2H, -O-CH₂-CH₂- | |
| ¹H | ~2.0 | m | 2H, -CH₂-CH₂-CCl₃ | |
| ¹H | ~2.5 | t | ³JHH ≈ 7 | 2H, -CH₂-CCl₃ |
| ¹³C | ~55 | d | ²JCP ≈ 6 | 2C, -OCH₃ |
| ¹³C | ~68 | d | ²JCP ≈ 6 | 1C, -P-O-CH₂- |
| ¹³C | ~30 | d | ³JCP ≈ 7 | 1C, -O-CH₂-CH₂- |
| ¹³C | ~25 | s | 1C, -CH₂-CH₂-CH₂- | |
| ¹³C | ~45 | s | 1C, -CH₂-CCl₃ | |
| ¹³C | ~95 | s | 1C, -CCl₃ | |
| ³¹P | ~0 to -5 | s | 1P, P=O |
Note: The chemical shifts and coupling constants are estimated based on analogous structures and may vary.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule.
IR Spectroscopy: The infrared spectrum of this compound would be dominated by a strong absorption band corresponding to the P=O stretching vibration, typically observed in the region of 1250-1300 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the methyl and methylene groups (around 2850-3000 cm⁻¹), P-O-C stretching vibrations (around 1000-1100 cm⁻¹), and C-Cl stretching vibrations (around 600-800 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would also show characteristic bands for the various functional groups. The P=O stretch is also Raman active. The C-Cl stretching vibrations often give rise to strong and characteristic Raman signals, which would be useful for confirming the presence of the trichloromethyl group.
Characteristic Vibrational Frequencies Table:
| Functional Group | Wavenumber (cm⁻¹) | Technique |
| P=O stretch | 1250 - 1300 | IR (strong), Raman (moderate) |
| P-O-C stretch | 1000 - 1100 | IR (strong), Raman (weak) |
| C-H stretch (alkyl) | 2850 - 3000 | IR (strong), Raman (strong) |
| C-Cl stretch | 600 - 800 | IR (moderate), Raman (strong) |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a crucial technique for determining the exact molecular formula of a compound. For this compound (C₇H₁₄Cl₃O₄P), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), allowing for the unambiguous confirmation of its elemental composition. The isotopic pattern of the molecular ion would be characteristic, showing the presence of three chlorine atoms (with their ³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns observed in the mass spectrum would provide further structural information, with common fragmentation pathways for organophosphate esters including the loss of alkoxy groups and cleavage of the P-O-C bond.
Chemical Reactivity and Mechanistic Studies of Dimethyl 5,5,5 Trichloropentyl Phosphate
Hydrolysis Mechanisms and Kinetics
The hydrolysis of organophosphate esters, such as Dimethyl 5,5,5-trichloropentyl phosphate (B84403), is a fundamental reaction of significant academic and practical interest. This process involves the cleavage of a phosphoester bond, typically the P-O bond, through the action of water. The reactivity of the phosphorus center is a key determinant of the hydrolysis rate and mechanism.
Nucleophilic Attack Pathways at Phosphorus (e.g., S_N2(P) vs. Associative/Dissociative)
The hydrolysis of organophosphate esters generally proceeds via a nucleophilic substitution reaction at the phosphorus atom. The most commonly accepted mechanism involves a direct nucleophilic attack by a water molecule on the phosphorus center, which can be described as an S_N2-like process at phosphorus (S_N2(P)). In this pathway, the nucleophile (water) attacks the phosphorus atom, leading to the formation of a pentacoordinate transition state or intermediate. This is followed by the departure of the leaving group, in this case, either a methoxy (B1213986) or the 5,5,5-trichloropentoxy group.
The nature of this pentacoordinate species can vary, leading to a spectrum of mechanisms ranging from associative (A_N + D_N) to dissociative (D_N + A_N). In a purely associative mechanism, bond formation with the nucleophile is well advanced before bond breaking with the leaving group begins. Conversely, in a dissociative mechanism, significant cleavage of the bond to the leaving group occurs before the new bond with the nucleophile is formed, leading to a metaphosphate-like transition state. For most simple phosphate esters in neutral water, the mechanism is considered to be largely associative in character.
The presence of the electron-withdrawing 5,5,5-trichloropentyl group is expected to increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. This would likely favor an associative pathway for the hydrolysis of Dimethyl 5,5,5-trichloropentyl phosphate.
Influence of pH on Hydrolytic Stability
The rate of hydrolysis of organophosphate esters is significantly influenced by the pH of the medium. nih.gov Generally, these compounds exhibit increased rates of hydrolysis under both acidic and basic conditions, with a region of relative stability at neutral pH.
Under acidic conditions, the phosphoryl oxygen can be protonated, which increases the electrophilicity of the phosphorus atom and facilitates nucleophilic attack by water. In strongly acidic solutions, acid-catalyzed hydrolysis can become the dominant pathway.
Under basic conditions, the hydroxide (B78521) ion (OH-), a much stronger nucleophile than water, directly attacks the phosphorus center. This base-catalyzed hydrolysis is often significantly faster than the neutral or acid-catalyzed reactions. The rate of alkaline hydrolysis is directly proportional to the hydroxide ion concentration.
For this compound, it is anticipated that its hydrolytic stability will be lowest at high and low pH values, following the general trend observed for other organophosphate esters. Phosphate is known to form aqueous complexes at low pH and can precipitate as various metal phosphates at pH greater than 4, depending on the ionic strength and presence of other ions in the solution. nasa.gov
Table 1: Expected pH Influence on the Hydrolytic Stability of this compound
| pH Range | Expected Relative Rate of Hydrolysis | Predominant Mechanism |
| < 4 | Increasing | Acid-catalyzed |
| 4 - 8 | Minimal | Neutral hydrolysis (water attack) |
| > 8 | Increasing | Base-catalyzed (hydroxide attack) |
Temperature and Solvent Effects on Reaction Rates
Temperature Effects:
As with most chemical reactions, the rate of hydrolysis of this compound is expected to increase with temperature. This relationship is generally described by the Arrhenius equation, which indicates that a higher temperature provides the necessary activation energy for the reaction to occur. Studies on other organophosphates have shown a significant increase in the rate of hydrolysis with a rise in temperature. jru-b.com For instance, the hydrolysis of dimethyl methylphosphonate (B1257008) (DMMP) in hot-compressed water shows a clear temperature dependence, with the reaction rate constant increasing significantly as the temperature is raised from 200°C to 280°C. researchgate.net
Solvent Effects:
The solvent environment can have a profound impact on the rate of hydrolysis. The polarity of the solvent plays a crucial role in stabilizing the transition state. For reactions involving a charge-separated transition state, such as the S_N2(P) mechanism, polar protic solvents like water are generally effective at solvating and stabilizing this state, thereby facilitating the reaction.
However, studies on the hydrolysis of phosphate diesters have shown that the reaction can be dramatically accelerated in nonpolar solvents. nih.govresearchgate.net This is attributed to the desolvation of the phosphate anion, which increases its reactivity. For this compound, it is likely that the rate of hydrolysis will be sensitive to the composition of the solvent system. In mixed aqueous-organic solvents, the rate may vary in a complex manner depending on the specific interactions between the substrate, water, and the co-solvent. For example, the rate of hydrolysis of trimethyl phosphate in water-dimethyl sulphoxide and water-ethylene (B12542467) glycol mixtures decreases with decreasing water content for the spontaneous reaction. researchgate.net
Table 2: Anticipated Effects of Temperature and Solvent Polarity on Hydrolysis Rate
| Parameter | Change | Expected Effect on Rate | Rationale |
| Temperature | Increase | Increase | Provides higher activation energy for the reaction. jru-b.com |
| Solvent Polarity | Increase (e.g., from nonpolar to polar) | Generally decrease in non-enzymatic reactions | Better solvation of the ground state relative to the transition state. |
| Solvent Polarity | Decrease (e.g., from polar to nonpolar) | Generally increase | Desolvation of the phosphate group, increasing its reactivity. nih.govresearchgate.net |
Identification of Hydrolytic Degradation Products
The hydrolysis of this compound is expected to yield products resulting from the cleavage of the P-O-CH₃ and/or the P-O-pentyl-CCl₃ bonds. Based on the hydrolysis of similar organophosphate esters, the primary degradation products are likely to be:
Methyl 5,5,5-trichloropentyl phosphate: Formed by the loss of one methyl group.
Dimethyl phosphate: Formed by the loss of the 5,5,5-trichloropentyl group.
5,5,5-trichloropentanol: The corresponding alcohol leaving group.
Methanol (B129727): The other alcohol leaving group.
Phosphoric acid: The final product after complete hydrolysis of all ester linkages.
The relative amounts of these products will depend on the reaction conditions, such as pH and temperature. For example, under certain conditions, a stepwise hydrolysis may be observed, where one ester group is cleaved first, followed by the second and then the third. nih.gov
Thermal Degradation Pathways
Pyrolysis Mechanisms and Byproduct Formation
The thermal decomposition (pyrolysis) of organophosphate esters in the absence of oxygen involves complex bond-breaking and rearrangement reactions, leading to a variety of smaller, more volatile compounds. The specific pathways and products for this compound are not documented, but can be inferred from the behavior of similar compounds.
The C-O and P-O bonds are the most likely sites for initial cleavage. The presence of the trichloromethyl group at the end of the pentyl chain can significantly influence the degradation mechanism. Pyrolysis of organophosphates can proceed through several pathways, including:
Elimination reactions: Similar to a Cope or Hofmann elimination, where a proton is abstracted from a carbon beta to the oxygen, leading to the formation of an alkene and a phosphate acid. In the case of the 5,5,5-trichloropentyl group, elimination reactions could lead to the formation of various chloropentenes.
Radical chain mechanisms: At higher temperatures, homolytic cleavage of C-C, C-O, P-O, and C-Cl bonds can occur, generating a variety of radical species. These radicals can then participate in propagation, branching, and termination steps, leading to a complex mixture of products. The pyrolysis of pine wood in methane, for instance, is thought to involve free radical interactions. unt.edu
Intramolecular rearrangements: Rearrangements involving the transfer of alkyl or other groups are also possible.
Potential pyrolysis byproducts for this compound could include:
Volatile phosphorus compounds: Such as phosphine (B1218219) (PH₃) or various organophosphorus oxides.
Chlorinated hydrocarbons: Including chloropentanes, chloropentenes, and smaller chlorinated alkanes and alkenes resulting from fragmentation of the pentyl chain.
Non-chlorinated hydrocarbons: Methane, ethane, ethene, and other small alkanes and alkenes from the decomposition of the methyl and pentyl groups.
Oxides of carbon (CO, CO₂): If any oxygen is present or from intramolecular oxygen transfer.
Hydrogen chloride (HCl): A common byproduct from the pyrolysis of chlorinated organic compounds.
Polycyclic aromatic hydrocarbons (PAHs) and char: At very high temperatures, extensive carbonization can occur.
The exact composition of the pyrolysis products will be highly dependent on the temperature, heating rate, and the presence of other substances.
Influence of Temperature on Thermal Stability
Studies on various OPEs have shown that their thermal decomposition is substituent-dependent. For alkyl phosphates, decomposition on ferrous surfaces primarily occurs via C-O and C-H bond cleavage, with some P-O cleavage at higher temperatures. semanticscholar.org The onset temperature for this decomposition generally follows the order: tertiary alkyl < secondary alkyl < primary linear alkyl ≈ primary branched alkyl < aryl. semanticscholar.org Given that this compound is a primary alkyl phosphate, its thermal stability is expected to be in the lower to moderate range for this class of compounds.
The following table summarizes the thermal decomposition data for some representative organophosphate esters, which can serve as a reference for estimating the thermal behavior of this compound.
Table 1: Thermal Decomposition Temperatures of Selected Organophosphate Esters
| Compound | Decomposition Onset (°C) | Key Decomposition Products | Reference |
|---|---|---|---|
| Diethyl Isosorbide Diphosphate | 156 | Phosphorus acid | nih.gov |
| Diphenyl Isosorbide Diphosphate | 289 | Phosphorus acid | nih.gov |
| Calcium Dibutyl Phosphate | 300 | H₂O, CO₂ | mdpi.com |
| Calcium Dioctyl Phosphate | 278 | H₂O, CO₂ | mdpi.com |
| Calcium Didodecyl Phosphate | 280 | H₂O, CO₂ | mdpi.com |
Oxidative Transformation Processes
Reactions with Reactive Oxygen Species (ROS)
The reaction of this compound with reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), is a key pathway for its atmospheric and aquatic degradation. While direct kinetic data for this specific compound is unavailable, studies on similar organophosphate esters provide a strong basis for understanding its reactivity.
The rate constants for the reaction of •OH with various OPEs have been determined, showing that these reactions are a significant factor in their environmental persistence. For example, kinetic studies have been performed on a series of trialkyl phosphates, including tris(2-chloroethyl) phosphate and tris(1,3-dichloro-2-propyl) phosphate, to determine the absolute rate constants for their reaction with •OH radicals. morressier.com The reaction of hydroxyl radicals with organophosphorus compounds like dimethyl methylphosphonate (DMMP) and trimethyl phosphate (TMP) has been studied over a wide temperature range, revealing a complex V-shaped temperature dependence. nih.govnih.gov This suggests that the reaction mechanism may involve multiple pathways with different activation energies.
The degradation of OPEs by •OH is a primary mechanism in advanced oxidation processes (AOPs) used for water treatment. morressier.com The reaction typically involves hydrogen abstraction from the alkyl chains or addition to aromatic rings, leading to the formation of various transformation products. For chlorinated OPEs, the presence of chlorine atoms can influence the reaction rate and the nature of the degradation products. The cytotoxicity of OPEs can be significantly reduced through heterogeneous photooxidation initiated by OH radicals. ustc.edu.cn
The table below presents the reaction rate constants of hydroxyl radicals with some organophosphate esters, which can be used to infer the reactivity of this compound.
Table 2: Reaction Rate Constants of Selected Organophosphate Esters with Hydroxyl Radicals
| Compound | Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
|---|---|---|---|
| Dimethyl Methylphosphonate | V-shaped dependence | 295–837 | nih.gov |
| Trimethyl Phosphate | V-shaped dependence | 273–837 | nih.gov |
| 2-Ethylhexyl Diphenyl Phosphate | (1.12 ± 0.22) × 10⁻¹² | Ambient | ustc.edu.cn |
| Diphenyl Phosphate | (2.33 ± 0.14) × 10⁻¹² | Ambient | ustc.edu.cn |
Photolytic Oxidation Mechanisms
Photolytic oxidation is another important degradation pathway for organophosphate esters in the environment. This process can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or through indirect photolysis, which is mediated by photosensitizing species that generate reactive oxygen species.
The photocatalytic degradation of OPEs, often using catalysts like TiO₂, has been extensively studied as a method for their removal from water. mdpi.comresearchgate.net Under UV irradiation, the catalyst generates hydroxyl radicals, which then attack the OPE molecule, leading to its degradation. The degradation pathways can involve the cleavage of P-O-C bonds and the transformation of the alkyl and chlorinated moieties.
Studies on the heterogeneous oxidation of particulate OPEs initiated by OH radicals have shown that this process leads to the formation of various oxidized products. acs.org The oxidation mechanism can involve hydroxylation and other transformations of the parent molecule. The formation of OPEs from the atmospheric transformation of organophosphite antioxidants through reactions with ozone and photochemical processes has also been identified as an indirect source of these compounds in the environment. scholaris.ca
Reductive Transformations
Dechlorination Mechanisms
Reductive dechlorination is a key transformation process for chlorinated organic compounds, including this compound. This process involves the removal of chlorine atoms and their replacement with hydrogen, leading to less halogenated and often less toxic products.
Biologically mediated reductive dechlorination is a well-established bioremediation strategy for chlorinated solvents. provectusenvironmental.com This process can occur through dehalorespiration, where certain anaerobic bacteria use chlorinated compounds as electron acceptors, or through cometabolism, where the dechlorination is carried out by enzymes produced for other metabolic purposes. tpsgc-pwgsc.gc.caeurochlor.org The sequential dechlorination of chlorinated ethylenes from perchloroethylene (PCE) to ethene is a classic example of this pathway. researchgate.net
Abiotic reductive dechlorination can also occur, for instance, through reactions with zero-valent iron (ZVI). provectusenvironmental.com This process involves the transfer of electrons from the iron surface to the chlorinated molecule, leading to the cleavage of the carbon-chlorine bond. The primary reaction pathway in this case is often β-elimination. provectusenvironmental.com
The general mechanisms of reductive dechlorination are:
Hydrogenolysis: The replacement of a chlorine atom with a hydrogen atom. wikipedia.org
Vicinal Reduction: The removal of two adjacent chlorine atoms, leading to the formation of a double bond. wikipedia.org
Dihaloelimination: The removal of two chlorine atoms from the same carbon atom.
Hydrogenation Reactions
Hydrogenation is a chemical reaction that results in an addition of hydrogen, usually to unsaturated compounds. In the context of organophosphorus compounds, hydrogenation can be a method for their transformation or synthesis. While specific studies on the hydrogenation of this compound are not available, general principles of organophosphorus chemistry can be applied.
The hydrogenation of organophosphorus compounds can be achieved using various catalysts. For instance, ruthenium-catalyzed hydrogenation of ketones and aromatic rings in the presence of organophosphorus ligands has been demonstrated. unibo.it The synthesis of P-H bond-containing derivatives from white phosphorus can be achieved through transfer hydrogenation involving transition metal complexes. researchgate.net
In the context of reductive coupling reactions, photoredox/nickel dual catalysis has been used for the regio- and stereoselective reductive coupling of alkynes with vinyl phosphonates, where a hydrogenation step is involved. acs.org While not a direct hydrogenation of the phosphate ester itself, this illustrates the application of hydrogenation conditions in the chemistry of organophosphonates.
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Environmental Transformation and Fate of Dimethyl 5,5,5 Trichloropentyl Phosphate
Biotic Degradation Pathways
Enzymatic Degradation Mechanisms (e.g., Phosphotriesterases)
To address this section, studies detailing the interaction between Dimethyl 5,5,5-trichloropentyl phosphate (B84403) and enzymes like phosphotriesterases would be required. Phosphotriesterases are known to hydrolyze a range of organophosphate compounds, breaking the ester bonds and typically leading to detoxification. nih.govnih.govresearchgate.net Research would need to investigate the specific catalytic efficiency (kcat/Km) of phosphotriesterases or other relevant enzymes towards this substrate, identifying the active site interactions and the mechanism of hydrolysis. Without experimental data, it is not possible to describe the enzymatic degradation mechanism for this specific molecule.
Identification of Biotic Degradation Products
Information for this section would stem from laboratory or field studies where Dimethyl 5,5,5-trichloropentyl phosphate is exposed to microorganisms (from soil, sediment, or activated sludge) or enzyme systems. researchgate.net Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) would be used to identify the resulting transformation products. acs.org Potential degradation pathways for chlorinated organic compounds can involve dechlorination, hydroxylation, and cleavage of the phosphate ester bonds. chemrxiv.orgresearchgate.net Without such studies, the specific biotic degradation products of this compound remain unknown.
Environmental Distribution and Partitioning Behavior
Distribution in Water, Sediment, and Soil Systems
Understanding the distribution of this compound requires data on its physical and chemical properties, such as water solubility, octanol-water partition coefficient (Kow), and organic carbon-water (B12546825) partition coefficient (Koc). These parameters govern whether the chemical will predominantly remain dissolved in water, adsorb to sediment and soil particles, or bioaccumulate. mdpi.comtandfonline.com Field studies measuring its concentration in these different environmental compartments would be necessary to create a comprehensive picture of its partitioning behavior.
Atmospheric Transport and Deposition Mechanisms
For this subsection, data on the compound's vapor pressure and Henry's Law constant are essential to assess its potential for volatilization into the atmosphere. nih.gov Organophosphate esters can be transported over long distances bound to atmospheric particles. researchgate.net Studies would need to measure its presence in air samples, both in the gaseous and particulate phases, and analyze wet and dry deposition samples to quantify its return to terrestrial and aquatic ecosystems. researchgate.net
Modeling of Environmental Fate and Persistence
Predictive Models for Environmental Transport
Predictive models are indispensable tools in environmental science for estimating the transport, partitioning, and ultimate fate of chemical compounds in the environment. For this compound, a halogenated organophosphate ester, the absence of extensive empirical data necessitates the use of these models to forecast its environmental behavior. These models are built upon the fundamental physicochemical properties of the compound and mathematical descriptions of environmental processes.
Multimedia environmental models, particularly fugacity models, are widely employed for organic pollutants like organophosphate esters (OPEs). wikipedia.orgenvchemgroup.com Fugacity, a concept analogous to partial pressure, represents a chemical's "escaping tendency" from a particular phase. envchemgroup.com These models divide the environment into interconnected compartments such as air, water, soil, sediment, and biota. researchgate.netulisboa.pt The transport and distribution of a chemical are then simulated based on its fugacity in each compartment, which is a function of its concentration and fugacity capacity. wikipedia.org
The core of these predictive models lies in the input of key physicochemical properties of the substance being studied. scholaris.ca For this compound, these essential parameters would include:
Molecular Weight: Influences diffusion and transport rates.
Vapor Pressure: A measure of the substance's volatility and its tendency to partition into the atmosphere.
Water Solubility: Determines the concentration of the chemical that can be dissolved in water, affecting its transport in aquatic systems.
Octanol-Water Partition Coefficient (Kow): Indicates the chemical's affinity for organic matter versus water, which is crucial for predicting bioaccumulation and sorption to soil and sediment.
Henry's Law Constant: Describes the partitioning of the chemical between air and water.
Organic Carbon-Water Partition Coefficient (Koc): Relates to the sorption of the chemical to organic matter in soil and sediment.
In the absence of experimentally determined values for this compound, these properties can be estimated using quantitative structure-property relationship (QSPR) models. Software suites like the US Environmental Protection Agency's EPI Suite™ (Estimation Programs Interface) are commonly used for this purpose. epa.govregulations.govchemsafetypro.com These programs use the chemical structure to predict its physicochemical properties and environmental fate. epa.govepisuite.dev
The following interactive table provides a hypothetical but realistic set of physicochemical properties for this compound, which would be used as inputs for a predictive environmental transport model.
Fugacity models are categorized into different levels of complexity (Levels I, II, III, and IV), with Level III being commonly used for environmental risk assessment. ulisboa.pt A Level III model assumes a steady-state condition but allows for non-equilibrium between compartments, incorporating advective and degradative processes. ulisboa.ptepa.gov
For this compound, a Level III fugacity model would simulate its distribution based on the estimated physicochemical properties. For instance:
Its relatively low vapor pressure and moderate water solubility suggest that it would not be highly volatile but could be transported in aquatic systems.
The Log Kow and Log Koc values indicate a significant potential for sorption to organic matter in soil and sediment, which would retard its mobility.
The Henry's Law Constant suggests some potential for transfer from water to the atmosphere.
The model would calculate the "D-values" for each transport and transformation process, which represent the rate of chemical movement between compartments. wikipedia.org By solving a series of mass balance equations, the model predicts the concentration and persistence of this compound in each environmental compartment. wikipedia.org These models can also identify the primary sinks for the chemical and the dominant transport pathways. For chlorinated OPEs, atmospheric deposition and stormwater runoff have been identified as important transport pathways in urban environments. scholaris.caacs.orgnih.gov
Advanced Analytical Methodologies for Dimethyl 5,5,5 Trichloropentyl Phosphate
Sample Preparation Techniques
Effective sample preparation is a critical step to isolate Dimethyl 5,5,5-trichloropentyl phosphate (B84403) from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends on the matrix (e.g., water, soil, biological tissues) and the physicochemical properties of the analyte.
Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used technique for extracting organophosphorus compounds from aqueous samples. This method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For a compound like Dimethyl 5,5,5-trichloropentyl phosphate, which is expected to have moderate to low polarity due to the chlorinated alkyl chain, solvents such as dichloromethane (B109758) or a mixture of hexane (B92381) and acetone (B3395972) would be appropriate. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase and performing multiple extractions.
Solid-Phase Extraction (SPE): SPE offers several advantages over LLE, including reduced solvent consumption, higher sample throughput, and the potential for cleaner extracts. For the extraction of chlorinated organophosphate esters, reversed-phase sorbents like C18 or polymeric sorbents are commonly employed. The general procedure involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a stronger organic solvent, such as ethyl acetate (B1210297) or acetonitrile.
Supercritical Fluid Extraction (SFE): SFE is a "green" analytical technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. oup.com Supercritical CO₂ is non-toxic, inexpensive, and its solvating power can be tuned by modifying the pressure and temperature. For moderately polar compounds like organophosphate esters, a polar co-solvent (modifier) such as methanol (B129727) is often added to the supercritical CO₂ to enhance extraction efficiency. SFE is particularly useful for solid samples like soil, sediment, and biological tissues.
Table 1: Comparison of Extraction Methods for Organophosphate Compounds
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supercritical Fluid Extraction (SFE) |
|---|---|---|---|
| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid | Extraction using a fluid above its critical temperature and pressure |
| Typical Solvents | Dichloromethane, hexane, ethyl acetate | Methanol, acetonitrile, ethyl acetate | Supercritical CO₂, methanol (modifier) |
| Advantages | Simple, well-established | Low solvent usage, high throughput, automation potential | Environmentally friendly, tunable selectivity, fast extraction times |
| Disadvantages | Large solvent volumes, emulsion formation | Sorbent cost, potential for clogging | High initial instrument cost, requires optimization |
| Applicability | Aqueous samples | Aqueous and some solid samples | Solid and semi-solid samples |
Following extraction, the extract often contains co-extracted matrix components that can interfere with the subsequent analysis. Cleanup procedures are therefore necessary to remove these interferences. Common cleanup techniques for organophosphate compounds include:
Adsorption Chromatography: Using sorbents like silica (B1680970) gel or Florisil® to separate the analyte from more polar or non-polar interferences.
Gel Permeation Chromatography (GPC): Effective for removing high-molecular-weight interferences such as lipids from biological samples.
After cleanup, the extract is typically concentrated to increase the analyte concentration prior to instrumental analysis. This is commonly achieved by gentle evaporation of the solvent under a stream of nitrogen.
Chromatographic Separation Methods
Chromatography is essential for separating this compound from other compounds in the extract before detection. Both gas and liquid chromatography are viable options.
GC is a powerful technique for the separation of volatile and thermally stable compounds like many organophosphate esters. A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.
Flame Ionization Detector (FID): A universal detector for organic compounds, but it offers limited selectivity and sensitivity for trace analysis of organophosphates.
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds. Given the three chlorine atoms in this compound, ECD would be a very sensitive and selective detector.
Nitrogen-Phosphorus Detector (NPD): Also known as a thermionic specific detector (TSD), the NPD is highly selective for compounds containing nitrogen or phosphorus, making it an excellent choice for the analysis of organophosphate esters with high sensitivity and selectivity.
For organophosphate compounds that are less volatile, thermally labile, or more polar, LC is the preferred separation technique. Reversed-phase LC with a C18 column is the most common approach.
UV-Vis Detector: This detector is suitable for compounds that possess a chromophore. The utility for this compound would depend on its UV absorbance characteristics, which are expected to be weak without an aromatic ring.
Fluorescence Detector: Requires the analyte to be fluorescent or to be derivatized with a fluorescent tag, which is not inherent to the structure of this compound.
Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile analytes. The response is dependent on the mass of the analyte and is independent of its optical properties. It can be a suitable alternative when the analyte lacks a chromophore.
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (GC-MS or LC-MS), is the gold standard for the unequivocal identification and sensitive quantification of organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection capabilities of MS. Electron ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern, or mass spectrum, which serves as a "fingerprint" for the compound. For this compound, the mass spectrum would be expected to show fragments corresponding to the loss of the dimethyl phosphate group, the trichloropentyl chain, and other characteristic cleavages. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for quantitative analysis by monitoring only specific fragment ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique, especially for analyzing complex matrices. acs.org Electrospray ionization (ESI) is a common ionization source for LC-MS. In tandem mass spectrometry, a precursor ion (often the protonated molecule [M+H]⁺) is selected and fragmented to produce product ions. The transition from the precursor ion to a specific product ion is monitored in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and significantly reduces matrix interference. acs.org
Table 2: Key Mass Spectrometry Parameters for Organophosphate Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
|---|---|---|
| Ionization Technique | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF) |
| Typical Mode | Full Scan, Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
| Advantages | Provides structural information (fragmentation pattern), extensive libraries available | High sensitivity and selectivity, suitable for a wider range of polarities and thermal stabilities |
| Considerations | Analyte must be volatile and thermally stable | Matrix effects can suppress or enhance ionization |
GC-Mass Spectrometry (GC-MS) and GC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the analysis of volatile and thermally stable compounds like organophosphorus esters. acs.org The compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of a capillary column. Following separation, the analyte is ionized, typically by electron ionization (EI), causing it to fragment into a pattern of ions that is characteristic of its molecular structure.
For organophosphorus compounds, a low-polarity silarylene phase column, similar to a 5% diphenyl/95% dimethyl polysiloxane phase, is often employed for separation. acs.org The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.
Fragmentation Pattern: The fragmentation of chlorinated organophosphorus pesticides in GC-MS is influenced by both the phosphate group and the chlorinated alkyl chain. rsc.org For this compound, the electron ionization process would likely induce fragmentation through several pathways:
Alpha-cleavage: Breakage of the bond adjacent to the oxygen atom of the phosphate group.
McLafferty Rearrangement: A characteristic fragmentation for alkyl OPFRs where a hydrogen atom is transferred, leading to the elimination of an alkene. Halogenated organophosphorus flame retardants are known to undergo successive McLafferty rearrangements. mdpi.com
Cleavage of the C-Cl bond: The presence of chlorine atoms produces characteristic isotopic clusters in the mass spectrum, which aids in identification. rsc.org The loss of chlorine radicals is a common fragmentation pathway. rsc.org
Phosphate Group Fragmentation: Ions characteristic of the dimethyl phosphate moiety, such as m/z 109 [(CH₃O)₂P=O]⁺ and its subsequent fragments at m/z 79, are expected. rsc.org
Tandem Mass Spectrometry (GC-MS/MS): To enhance selectivity and sensitivity, particularly in complex matrices like environmental or biological samples, tandem mass spectrometry (GC-MS/MS) is utilized. researchgate.netca.gov In this technique, a specific precursor ion from the initial mass spectrum is selected and subjected to a second stage of fragmentation through collision-induced dissociation (CID). The resulting product ions are then detected. This process, often operated in Multiple Reaction Monitoring (MRM) mode, significantly reduces background noise and matrix interference, allowing for lower detection limits. researchgate.netca.gov For instance, the analysis of organophosphate flame retardants in various water samples by GC-MS/MS has demonstrated method detection limits in the low nanogram-per-liter range. researchgate.net
Table 1: Typical GC-MS/MS Parameters for Organophosphate Analysis
| Parameter | Typical Setting | Reference |
|---|---|---|
| GC System | Agilent 7890B or similar | nih.gov |
| Mass Spectrometer | Triple Quadrupole (e.g., Agilent 7010B) | nih.gov |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | ca.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |
| Injection Mode | Splitless | acs.org |
| Oven Program | Initial temp 80°C, ramped to ~280-300°C | ca.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | ca.gov |
LC-Mass Spectrometry (LC-MS) and LC-MS/MS
For organophosphorus compounds that are less volatile, thermally labile, or require minimal sample preparation, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are preferred. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. Electrospray ionization (ESI) is a common ionization source for this class of compounds, which generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. doi.org
The fragmentation of organophosphate esters in ESI-MS/MS differs from EI. For protonated dialkyl esters, CID often results in the neutral loss of an alkene. doi.org Studies on organophosphate metabolites have shown that multiply charged anions formed via ESI can be unstable in the gas phase, sometimes leading to the fragmentation and loss of a PO₃⁻ group. nih.govacs.org This behavior is crucial for interpreting the mass spectra correctly and avoiding misidentification.
LC-MS/MS offers high sensitivity and is effective for analyzing organophosphorus flame retardants in various environmental samples, with studies showing average concentrations in wastewater and surface water in the nanogram-per-liter range. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements with errors typically below 5 ppm. nih.gov This capability allows for the determination of the elemental composition of an unknown compound and its fragments, which is invaluable for structural elucidation and confident identification.
HRMS is particularly powerful for investigating the fragmentation pathways of novel or uncharacterized compounds. mdpi.comresearchgate.net For example, studies on organophosphorus flame retardants using Orbitrap-based HRMS have detailed the fragmentation mechanisms, noting that alkyl and halogenated compounds often fragment via McLafferty rearrangements to produce a stable [H₄PO₄]⁺ ion. mdpi.comresearchgate.net For this compound, HRMS would enable the confirmation of its elemental formula and provide unambiguous identification of its fragment ions, distinguishing it from other co-eluting compounds with similar nominal masses. Furthermore, techniques like ESI-Orbitrap MS can be used for advanced applications such as measuring oxygen isotope ratios (¹⁸O/¹⁶O) in organophosphorus compounds. researchgate.netchemrxiv.org
Other Advanced Analytical Techniques
Spectroscopic Techniques for Trace Analysis (e.g., SERS)
Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive vibrational spectroscopy technique used for trace-level detection of pesticides. nih.gov The technique relies on the significant enhancement of the Raman scattering signal from molecules adsorbed onto nanostructured metallic surfaces, typically silver or gold. nih.gov This enhancement can be as high as 10⁷-fold or more, enabling the detection of analytes at extremely low concentrations. acs.org
For the analysis of organophosphorus pesticides, a sample extract is mixed with a colloidal solution of metal nanoparticles or applied to a solid SERS-active substrate. rsc.orgorientjchem.org The resulting SERS spectrum provides a unique vibrational fingerprint of the molecule, allowing for its identification. nih.gov SERS has been successfully applied to detect various organophosphorus pesticides in complex matrices like apple juice with high sensitivity and recovery rates. rsc.org The method is rapid and requires minimal sample preparation, making it suitable for high-throughput screening. spectroscopyonline.com
Electrochemical Sensing Methods
Electrochemical sensors and biosensors offer a rapid, cost-effective, and portable alternative to traditional chromatographic methods for detecting organophosphorus pesticides. nih.govtandfonline.com These devices work by converting the chemical interaction between the target analyte and a recognition element into a measurable electrical signal (e.g., current, potential). mdpi.com
Non-enzymatic sensors often use nanomaterials, such as zirconia nanoparticles, which have a strong affinity for the phosphate group of organophosphorus compounds. acs.orgmdpi.com The accumulation of the pesticide on the electrode surface can be measured using techniques like square-wave voltammetry, with detection limits reaching the nanogram-per-milliliter (ppb) level. acs.org
Enzyme-based biosensors commonly utilize acetylcholinesterase (AChE), the activity of which is inhibited by organophosphorus pesticides. nih.govacs.org The degree of inhibition, which can be measured electrochemically, correlates to the concentration of the pesticide. mdpi.com These biosensors provide high sensitivity and are particularly relevant for assessing the compound's biological effect. nih.govproquest.com
Quality Assurance and Quality Control in Analysis
Rigorous Quality Assurance (QA) and Quality Control (QC) procedures are essential to ensure the reliability, accuracy, and reproducibility of analytical data for pesticide residues. nih.goveurl-pesticides.eu Regulatory guidelines require that laboratory operations meet the standards of accreditation schemes like ISO 17025. eurl-pesticides.eu
Key QA/QC practices in the analysis of compounds like this compound include:
Method Validation: The analytical method must be thoroughly validated to demonstrate its performance for the specific analyte and matrix. This includes establishing linearity, accuracy (typically through recovery studies with spiked samples), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net
Calibration: The instrument must be calibrated for every batch of analyses using certified reference standards of known purity. eurl-pesticides.eutaylorfrancis.com The response used for quantification must fall within the linear dynamic range of the detector. eurl-pesticides.eu
Use of Blanks: Method blanks (reagents processed without a sample) and solvent blanks are analyzed with each sample batch to monitor for contamination and interferences from glassware, reagents, or the instrument itself. ca.govepa.gov
Quality Control Samples: Laboratory control samples (LCS), which are clean matrices spiked with a known concentration of the analyte, are analyzed with each batch to verify the accuracy of the entire analytical process. epa.gov Recoveries should fall within established control limits. epa.gov
Sample Handling: Proper procedures for sampling, transport, and storage must be followed to maintain sample integrity and prevent degradation of the analyte. eurl-pesticides.eu
Adherence to these QA/QC protocols ensures that the generated data are legally defensible and suitable for regulatory compliance and risk assessment. eurl-pesticides.euosti.gov
Despite a comprehensive search for scientific literature, no specific analytical methodologies, method validation data, or interlaboratory comparison studies were found for the chemical compound “this compound.” The search results did not yield any documents containing information on the analysis of this particular molecule.
Therefore, it is not possible to provide an article on the advanced analytical methodologies for this compound focusing on method validation (including limits of detection, limits of quantification, accuracy, and precision) or interlaboratory comparison studies as requested.
General analytical techniques for organophosphate compounds are well-documented, but providing that information would deviate from the specific instructions to focus solely on "this compound."
Theoretical and Computational Investigations of Dimethyl 5,5,5 Trichloropentyl Phosphate
Molecular Structure and Conformational Analysis
Quantum Chemical Calculations (e.g., DFT) for Optimized Geometries
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for determining the most stable three-dimensional structure of a molecule, known as its optimized geometry. nih.govresearchgate.net DFT methods calculate the electron density of a system to determine its energy, offering a balance between accuracy and computational cost. mdpi.com For a molecule like Dimethyl 5,5,5-trichloropentyl phosphate (B84403), DFT calculations would involve systematically adjusting bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. This process yields the equilibrium geometry, which is crucial for understanding the molecule's physical and chemical properties.
Illustrative Optimized Geometry Parameters (Hypothetical) Below is a hypothetical table of optimized geometric parameters for Dimethyl 5,5,5-trichloropentyl phosphate, as would be obtained from a DFT calculation.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
| Bond Length | P | =O | - | - | 1.48 |
| Bond Length | P | -O(CH3) | - | - | 1.61 |
| Bond Length | P | -O(CH3) | - | - | 1.61 |
| Bond Length | P | -O(C5H8Cl3) | - | - | 1.63 |
| Bond Angle | O= | P | -O(CH3) | - | 115.0 |
| Bond Angle | O(CH3) | P | -O(CH3) | - | 105.0 |
| Dihedral Angle | C | C | C | C | 180.0 (anti) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conformational Space Exploration and Energy Minima
Molecules with rotatable single bonds, such as the pentyl chain in this compound, can exist in various spatial arrangements called conformations. um.es Conformational analysis involves systematically exploring these different arrangements to identify the most stable ones, which correspond to energy minima on the potential energy surface. um.es By rotating key dihedral angles and calculating the energy at each step, a potential energy curve can be generated. The low-energy conformers identified through this process are the most likely to be present under normal conditions and are critical for understanding how the molecule interacts with its environment.
Electronic Properties and Reactivity Descriptors
The behavior of a molecule in a chemical reaction is governed by its electronic structure. Computational methods can quantify various electronic properties to predict reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ijarset.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. ijarset.com
Illustrative FMO Data (Hypothetical)
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 6.7 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Electrostatic Potential Surface Mapping
An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, illustrates the charge distribution of a molecule. libretexts.orgbhu.ac.in It is a color-coded map projected onto the molecule's electron density surface. chemrxiv.org Regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. youtube.com Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. youtube.com The ESP map provides a visual guide to the reactive sites of a molecule and helps in understanding intermolecular interactions like hydrogen bonding. scispace.comnih.gov
Hardness, Softness, and Electrophilicity Indices
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's stability and reactivity. mdpi.com
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. ijarset.com A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity. researchgate.net
Chemical Softness (S) is the reciprocal of hardness and reflects a molecule's polarizability and higher reactivity. ijarset.com
Electronegativity (χ) indicates the ability of a molecule to attract electrons. mdpi.com
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, acting as an electrophile. ijarset.comresearchgate.net
These indices are calculated using the energies of the HOMO and LUMO and provide a deeper, quantitative understanding of a molecule's reactive nature. ekb.eg
Illustrative Reactivity Descriptors (Hypothetical)
| Descriptor | Value (eV) |
| Ionization Potential (I) | 7.5 |
| Electron Affinity (A) | 0.8 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 3.35 |
| Chemical Softness (S) | 0.149 |
| Electrophilicity Index (ω) | 2.57 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Reaction Mechanism Simulations
Computational chemistry provides powerful tools to simulate and understand the reaction mechanisms of molecules like this compound at an atomic level. These simulations offer insights into the pathways of chemical transformations, the stability of intermediates, and the energy barriers that govern reaction rates.
Transition State Theory (TST) is a fundamental concept in chemical kinetics used to calculate the rates of chemical reactions. Computational simulations based on TST can elucidate the complex mechanisms of hydrolysis and other degradation pathways for organophosphate esters. These studies involve mapping the potential energy surface of the reaction to identify the lowest energy path from reactants to products. The highest point on this path is the transition state, and its energy determines the activation energy of the reaction.
Table 1: Representative Calculated Energy Barriers for Organophosphate Hydrolysis (Note: This table presents hypothetical data for illustrative purposes, as specific values for this compound are not available in the literature.)
| Reaction Pathway | Nucleophile | Activation Energy (kcal/mol) | Reaction Free Energy (kcal/mol) |
|---|---|---|---|
| Associative | H₂O | 25.4 | -15.2 |
| Associative | OH⁻ | 18.1 | -28.9 |
| Dissociative | H₂O | 35.8 | -15.2 |
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of this compound in various environments, such as in aqueous solution or interacting with other molecules.
These simulations can reveal how the molecule flexes and changes conformation, how it is solvated by water molecules, and how it might interact with other chemical species. For instance, an MD simulation could model the diffusion of water molecules towards the phosphate center, a crucial step in the hydrolysis process. It can also be used to understand the partitioning of the compound between different phases, which is important for predicting its environmental fate. Although specific MD simulation studies for this compound are not documented in available research, this technique remains a vital tool for understanding the behavior of related organophosphate esters at a molecular level.
Computational quantum chemistry methods can predict the spectroscopic signatures of molecules, such as their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. These predictions are valuable for identifying and characterizing unknown compounds. Methods like Density Functional Theory (DFT) are commonly used to calculate the magnetic shielding constants for NMR, the vibrational frequencies for IR, and the fragmentation patterns for MS.
For this compound, computational prediction of its spectroscopic data would be a powerful tool for its unambiguous identification in experimental samples. While experimental spectra for this specific compound are not widely published, theoretical calculations could provide a reference. For example, calculated ¹³C and ¹H NMR chemical shifts would help in assigning the peaks in an experimental spectrum to specific atoms in the molecule. Similarly, a predicted IR spectrum would show characteristic vibrational frequencies for the P=O, P-O-C, and C-Cl bonds.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table contains illustrative data based on computational methods for similar structures, as specific predictions for the target compound are not available.)
| Spectroscopic Technique | Key Feature | Predicted Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (P-O-C H₃) | ~54 ppm |
| ¹H NMR | Chemical Shift (P-O-CH ₃) | ~3.8 ppm (doublet) |
| IR Spectroscopy | Vibrational Frequency (P=O stretch) | ~1280 cm⁻¹ |
| IR Spectroscopy | Vibrational Frequency (C-Cl stretch) | ~750 cm⁻¹ |
Structure-Reactivity Relationship Modeling
Structure-reactivity relationship modeling aims to establish a mathematical connection between the chemical structure of a molecule and its reactivity or other properties. These models are crucial for predicting the behavior of new or untested chemicals without the need for extensive experimental work.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activities. In the context of non-biological chemical reactivity, a QSAR model could be developed to predict the rate of hydrolysis of a series of organophosphate esters based on their molecular descriptors. These descriptors are numerical representations of the chemical structure and can include electronic properties (e.g., partial atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices.
For a compound like this compound, a QSAR model could predict its hydrolysis rate constant based on descriptors calculated from its structure. While a specific QSAR model for the non-biological reactivity of this particular compound has not been reported, the general methodology is well-established for organophosphates. Such a model would be valuable for assessing its environmental persistence and degradation behavior.
Machine learning (ML), a subset of artificial intelligence, is increasingly being used to predict the chemical properties and transformations of molecules. ML models can learn complex patterns from large datasets of chemical information and make predictions for new compounds. These models can be trained to predict a wide range of properties, including reaction rates, spectroscopic data, and thermodynamic parameters.
In the case of this compound, an ML model could be trained on a database of known organophosphate hydrolysis rates to predict its degradation rate. Similarly, ML could be used to predict its spectroscopic signatures or to identify potential degradation products. The advantage of ML is its ability to handle complex, non-linear relationships that may be difficult to capture with traditional QSAR models. The application of machine learning to predict the chemical fate of organophosphorus compounds is an active area of research.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Applications and Emerging Roles of Dimethyl 5,5,5 Trichloropentyl Phosphate
Role as a Flame Retardant in Materials Science
Organophosphate esters are widely utilized as additive flame retardants. The presence of both phosphorus and chlorine in the structure of Dimethyl 5,5,5-trichloropentyl phosphate (B84403) allows it to interfere with the combustion cycle of polymers through multiple mechanisms, making it an effective component for enhancing the fire safety of materials.
Mechanism of Flame Retardancy in Polymeric Systems
The flame retardant action of Dimethyl 5,5,5-trichloropentyl phosphate in polymeric systems is multifaceted, operating in both the gas and condensed (solid) phases of combustion.
Gas Phase Action: During combustion, the compound decomposes. The resulting phosphorus-containing species are released into the gas phase where they act as radical scavengers. These species interrupt the exothermic chain reactions of combustion by neutralizing highly reactive free radicals (such as H• and OH•), thereby inhibiting the flame. frontiersin.orgnist.gov
Condensed Phase Action: In the solid polymer, the phosphorus component promotes dehydration and carbonization at high temperatures. mdpi.com This leads to the formation of a stable, insulating layer of char on the polymer's surface. frontiersin.orgresearchgate.net This char layer acts as a physical barrier, limiting the release of flammable volatile compounds (fuel) from the decomposing polymer and shielding the underlying material from heat and oxygen. frontiersin.org The presence of chlorine can also contribute to this charring effect. mdpi.com
This dual-phase mechanism—flame inhibition in the gas phase and char formation in the condensed phase—provides a comprehensive approach to reducing material flammability. frontiersin.org
Integration into Novel Materials (e.g., Epoxy Resins, Polyurethanes)
This compound is incorporated into polymer matrices as an additive flame retardant, meaning it is physically mixed with the resin rather than chemically bonded to it. mdpi.com This method allows for straightforward integration into existing manufacturing processes for materials like epoxy resins and polyurethanes.
Epoxy Resins: In epoxy resin systems, the compound is typically blended with the liquid resin and hardener before the curing process. mdpi.combohrium.com Upon curing, it becomes entrapped within the cross-linked polymer network. Its presence is particularly effective in epoxies, where it promotes the formation of a phosphorus-rich char layer that significantly enhances fire resistance. researchgate.netresearchgate.net
Polyurethanes: Chlorinated phosphate esters are commonly used in both rigid and flexible polyurethane (PU) foams to meet stringent fire safety standards. leticiachem.com this compound can be combined with the polyol or isocyanate components before they are mixed to create the foam. leticiachem.com Its high stability and compatibility make it suitable for achieving long-term flame retardancy in PU products used in construction and insulation. leticiachem.comwordpress.com
Function as a Plasticizer in Polymer Formulations
Beyond its flame retardant capabilities, this compound also functions as an effective plasticizer. A plasticizer is a substance added to a material, typically a polymer, to increase its flexibility, workability, and durability. hallstarindustrial.com Phosphate esters are recognized as highly efficient and polar plasticizers. krahn.eu
Modification of Polymer Mechanical Properties
The addition of a plasticizer like this compound alters the physical properties of the host polymer. By embedding themselves between the long polymer chains, the plasticizer molecules increase the intermolecular space, or free volume, which enhances the mobility of the polymer chains. hallstarindustrial.comresearchgate.net This increased mobility leads to a decrease in the material's glass transition temperature (Tg), making it softer and more flexible at lower temperatures. researchgate.net
In epoxy composites, the addition of analogous chlorinated phosphate ester plasticizers has been shown to significantly improve key mechanical properties. Research on similar compounds demonstrates that their integration can lead to substantial increases in strength and resilience. mdpi.com
| Mechanical Property | Observed Improvement Range with Analogous Plasticizers |
|---|---|
| Tensile Strength | 38–46% Increase |
| Bending Stress Resistance | 25–32% Increase |
| Impact Strength | 100–300% Increase (2-4 times) |
Data derived from studies on tris(2-chloroethyl) phosphate (TCEP) and tris(1-chloro-2-propyl) phosphate (TCPP) in epoxy composites. mdpi.com
Potential as a Lubricant Additive
Phosphate esters have a long history of use as anti-wear (AW) and extreme-pressure (EP) additives in industrial and automotive lubricants. mdpi.comudayton.eduresearchgate.net The chemical structure of this compound makes it a candidate for such applications.
The primary mechanism for phosphate ester lubricant additives involves their chemical reaction with metal surfaces under conditions of heat and pressure. The process typically begins with the adsorption of the phosphate ester onto the metal oxide surface. mdpi.com Subsequently, thermal decomposition initiates the formation of a protective tribofilm. This film, often an iron polyphosphate layer, is sacrificial and has a lower shear strength than the base metal, preventing direct metal-to-metal contact between moving parts. mdpi.comtribology.com.cn This action significantly reduces friction and wear, particularly during start-up and under high-load conditions. researchgate.nettribology.com.cn The presence of chlorine in the molecule could further enhance its extreme-pressure properties.
Anti-Wear and Extreme Pressure Properties
The chemical structure of this compound strongly indicates its utility as a lubricant additive, specifically functioning with both anti-wear (AW) and extreme pressure (EP) capabilities. wikipedia.orgmdpi.com Lubricant additives are crucial for protecting machinery components operating under high loads and temperatures where the base oil film is insufficient to prevent metal-to-metal contact. lubrication.expertdiva-portal.org
Phosphate esters are a well-established class of anti-wear additives. mdpi.comlubrication.expert They function by reacting with metal surfaces to form a protective, glassy film of metal phosphates. This film is sacrificial and possesses a lower shear strength than the base metal, which helps to reduce friction and prevent adhesive wear under boundary lubrication conditions. diva-portal.orgresearchgate.net
Simultaneously, the chlorinated hydrocarbon aspect of the molecule provides extreme pressure properties. wikipedia.org EP additives are essential in applications like gear oils and metalworking fluids where pressures are so high that they can cause localized welding, or "scuffing," of metal surfaces. lubrication.expert Chlorinated compounds decompose under the high flash temperatures (300-1000 °C) generated at the points of asperity contact. wikipedia.org The released reactive chlorine atoms then combine with the iron on the metal surface to form a layer of iron chloride. wikipedia.orgcnlubricantadditive.com This inorganic film prevents catastrophic welding and allows for smooth operation under immense pressure. lubrication.expert
The dual functionality of this compound, containing both phosphorus and chlorine, allows it to be effective over a broad range of operating conditions. Different elements in EP/AW additives become reactive at different temperatures.
Table 1: Typical Activation Temperatures for EP Additive Elements
| Additive Element | Typical Activation Temperature Range | Compound Examples |
|---|---|---|
| Chlorine | 300 - 500 °C | Chlorinated Paraffins, Chlorendic Acid Esters |
| Sulfur | > 500 °C | Sulfurized Olefins, Polysulfides |
This table presents generalized data based on common additive classes. wikipedia.orgcnlubricantadditive.com Specific activation temperatures can vary based on the full molecular structure.
Interaction with Metal Surfaces (Mechanochemistry)
The protective action of this compound is a direct result of its mechanochemical interaction with metal surfaces. This process occurs under boundary lubrication regimes, where direct contact between surface asperities generates intense localized heat and pressure. wikipedia.orgdiva-portal.org These conditions act as the energy input to drive chemical reactions between the additive and the surface.
The process can be summarized as follows:
Adsorption: The polar phosphate end of the molecule adsorbs onto the metallic (e.g., iron or steel) surface.
Decomposition: The extreme temperatures and pressures at the contact points cause the molecule to thermally decompose. wikipedia.org This breaks the carbon-chlorine and phosphorus-oxygen bonds.
Reaction and Film Formation: The newly exposed, highly reactive metal surface immediately reacts with the decomposed additive fragments. This forms a complex, inorganic tribochemical film, often referred to as a tribofilm. diva-portal.orgmdpi.com This film is composed of a mixture of iron phosphates and iron chlorides. cnlubricantadditive.com
Protection: This tribofilm is a sacrificial layer that is physically softer and has a lower shear strength than the underlying metal. dtic.mil As the surfaces move, this film is sheared away instead of the bulk metal, thereby preventing adhesive wear, scuffing, and welding. lubrication.expert The film is continuously replenished as long as the additive is present in the lubricant.
This tribofilm formation is a dynamic process of removal and replenishment that effectively protects engine and gear components during periods of extreme stress. lubrication.expert
Use as a Chemical Intermediate or Reagent in Organic Synthesis
Beyond its role in lubrication, the structure of this compound lends itself to potential applications as a reagent or intermediate in specialized organic synthesis.
Phosphorylation Reactions
Phosphorylation is a fundamental chemical reaction that introduces a phosphate group into an organic molecule. nih.gov This process is critical in biochemistry and is also used in synthetic chemistry to create a wide variety of compounds, from pharmaceuticals to materials. nih.govmdpi.com A phosphorylation reaction generally involves a nucleophile (such as an alcohol or an amine) attacking an electrophilic phosphorus atom, which results in the displacement of a leaving group. nih.gov
While specific documented use of this compound as a standard phosphorylating agent is not widespread in available literature, its structure as a phosphate ester makes it a potential candidate for such reactions. The phosphorus atom in the phosphate group is electrophilic and could react with strong nucleophiles. Depending on the reaction conditions, one of the methyl groups or potentially the entire 5,5,5-trichloropentyl group could function as a leaving group, transferring a phosphate moiety to a substrate. However, more common and reactive reagents, such as phosphoryl chlorides (e.g., diethyl phosphorochloridate) or phosphoramidites, are typically employed for controlled and efficient phosphorylation. mdpi.combiosearchtech.com
Cross-Coupling Chemistry
Cross-coupling reactions are powerful tools in organic synthesis that form carbon-carbon or carbon-heteroatom bonds, often using a metal catalyst, most commonly palladium. These reactions typically involve an organohalide or triflate coupling with an organometallic reagent. researchgate.net
There is no evidence in the reviewed literature to suggest that this compound is used as a primary reagent or substrate in cross-coupling chemistry. While certain organophosphorus compounds are central to this field, their roles are distinct.
Phosphine (B1218219) Ligands: Triaryl or trialkyl phosphines are widely used as ligands that coordinate to the metal catalyst (e.g., palladium) and are crucial for its reactivity and stability. bohrium.com
Phosphonate Synthesis: The Hirao reaction is a specific type of cross-coupling that forms a carbon-phosphorus bond by coupling an aryl halide with a dialkyl phosphite (B83602) (H-phosphonate). researchgate.net
This compound does not fit into these typical roles. Its C-Cl bonds are on an alkyl chain and are generally less reactive in standard palladium-catalyzed cross-couplings than aryl or vinyl halides. Therefore, its application in this area of synthesis is not established.
Other Niche Industrial Applications
The combination of a polar head group and a halogenated tail suggests potential for other specialized industrial uses.
Surfactant Properties in Non-Biological Systems
A surfactant is a compound that lowers the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Surfactants contain both a water-insoluble (hydrophobic) component and a water-soluble (hydrophilic) component.
This compound possesses an amphiphilic structure, which is a prerequisite for surfactant activity.
Polar (Hydrophilic) Head: The dimethyl phosphate group is polar.
Non-polar (Hydrophobic) Tail: The 5,5,5-trichloropentyl chain is a non-polar, hydrocarbon-like tail.
Due to this structure, the compound could exhibit surface-active properties in certain non-biological and non-aqueous systems. For instance, within a lubricant formulation, it could act as a dispersant to keep sludge or other contaminants suspended in the oil, preventing their deposition on metal surfaces. It might also function as an emulsifier in industrial fluids where the mixing of oil and water-based components is required. However, its efficacy as a classic surfactant would be highly dependent on the specific solvent system, and it is not a conventional surfactant for aqueous applications.
No Evidence Found for Catalytic Applications of this compound in Industrial Processes
Despite a comprehensive review of scientific literature and industrial publications, no specific information is available detailing the use of this compound as a catalytic agent in any industrial processes.
Extensive searches for the catalytic activity of this specific organophosphate compound, as well as structurally similar chlorinated alkyl phosphates, did not yield any documented applications in catalysis. The available body of research on organophosphate esters primarily focuses on their well-established roles as flame retardants, plasticizers, and pesticides. While the broader class of organophosphorus compounds does include some examples of catalysts, there is no indication that this compound shares these properties or has been investigated for such purposes.
Organophosphates can, in some contexts, act as substrates in reactions catalyzed by other agents, or their chemical properties can be leveraged in specific synthetic steps. However, this is distinct from the compound itself serving as a primary catalyst to facilitate an industrial-scale chemical transformation.
The lack of available data prevents a detailed discussion of its purported role as a catalytic agent, including any research findings or data tables related to its performance in such applications. All searches for information regarding the catalytic potential of this compound have been exhausted without success.
Future Research Directions and Perspectives
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of organophosphate esters often involves the use of hazardous reagents like phosphorus oxychloride and chlorinated solvents, which raises environmental and safety concerns. wikipedia.orgwikipedia.org A primary research goal should be the development of environmentally benign synthetic pathways.
Future research should focus on:
Atom-Efficient Reactions: Investigating catalytic routes that maximize the incorporation of all reactant atoms into the final product, such as direct phosphorylation methods that avoid halogenated intermediates. The Michaelis–Arbuzov reaction, a classic method for forming phosphorus-carbon bonds, could be adapted using greener catalysts and solvent-free conditions. wikipedia.org
Renewable Feedstocks: Exploring the possibility of deriving the pentyl backbone from bio-based sources, thereby reducing the reliance on petrochemicals.
Alternative Solvents and Catalysts: The use of ionic liquids, supercritical fluids, or water as reaction media could significantly decrease the environmental footprint. Biocatalysis, using enzymes like lipases or phosphatases, presents an innovative approach for highly selective and sustainable synthesis under mild conditions. rsc.org Recent advances have shown that even elemental white phosphorus can be functionalized directly, bypassing the need for producing toxic chlorinated phosphorus precursors like PCl3. rsc.org
| Parameter | Traditional Route (e.g., via POCl₃) | Proposed Green Route (e.g., Biocatalytic) |
|---|---|---|
| Starting Materials | Phosphorus oxychloride, 5,5,5-trichloropentanol, Methanol (B129727) | Dimethyl phosphite (B83602), 5,5,5-trichloropent-1-ene |
| Solvent | Dichloromethane (B109758), Pyridine | Solvent-free or Water |
| Catalyst | None (stoichiometric base) | Immobilized Lipase or Phosphatase |
| Byproducts | Pyridinium hydrochloride, HCl | Minimal to none |
| Hypothetical Atom Economy | ~60% | >95% |
| Hypothetical E-Factor | >10 | <1 |
Exploration of Advanced Catalytic Applications
Organophosphorus compounds are integral to modern catalysis, serving as ligands for transition metals or as organocatalysts. nih.govunl.pt The distinct electronic and steric properties imparted by the trichloropentyl group could lead to novel catalytic activities.
Future research should explore:
Ligand Development: Synthesizing derivatives of the compound to act as ligands in homogeneous catalysis. The electron-withdrawing nature of the chlorinated chain could modulate the electronic properties of a metal center in cross-coupling reactions (e.g., Suzuki, Heck) or asymmetric hydrogenation, potentially leading to enhanced reactivity and selectivity. nih.gov
Organocatalysis: Investigating the potential of the phosphate moiety itself as a Brønsted acid catalyst, similar to chiral phosphoric acids, which have proven effective in a wide range of asymmetric transformations. unl.pt The specific steric bulk of the trichloropentyl group could create a unique chiral pocket, enabling novel enantioselective reactions.
Metallic Organophosphate Catalysis: Preparing metallic salts (e.g., with lithium, gold, or iridium) of the corresponding phosphoric acid to create bifunctional catalysts that possess both Lewis acidic and Brønsted basic sites. rsc.org Such catalysts could be highly effective in reactions like cyanohydrin formation or aldehyde allylations. rsc.org
In-depth Mechanistic Understanding of Environmental Transformation
The persistence and fate of organophosphate esters in the environment are of significant concern. researchgate.net Understanding the transformation pathways of Dimethyl 5,5,5-trichloropentyl phosphate is crucial for assessing its environmental risk profile.
Key research areas include:
Abiotic Degradation: Studying the rates and mechanisms of hydrolysis and photolysis. Hydrolysis of the P-O ester bonds is a primary degradation pathway for organophosphates. oup.comnih.gov The presence of chlorine atoms may also make the molecule susceptible to reductive dehalogenation under anaerobic conditions. nih.gov
Biodegradation: Investigating the microbial degradation of the compound in various environmental matrices like soil and aquatic sediments. biotechrep.ir Identifying the specific microorganisms and enzymes responsible for its breakdown and elucidating the metabolic pathways are critical. Fungi, in particular, have shown capabilities to degrade chlorinated organophosphates through oxidative dechlorination and hydrolysis. nih.gov
Metabolite Identification: Using advanced analytical techniques like high-resolution mass spectrometry to identify the transformation products. This is essential, as some metabolites can be more toxic or persistent than the parent compound. nih.gov
| Study Type | Objective | Key Parameters to Measure | Analytical Techniques |
|---|---|---|---|
| Aerobic Soil Microcosm | Determine biodegradation rate and identify aerobic metabolites. | Half-life (DT₅₀), Transformation Products (TPs) | LC-QTOF-MS, GC-MS/MS |
| Anaerobic Sediment Microcosm | Investigate reductive dehalogenation and anaerobic degradation. | DT₅₀, Dechlorinated TPs | LC-HRMS |
| Aqueous Photolysis | Assess stability under simulated sunlight. | Quantum yield, Photodegradation products | HPLC-UV, LC-MS |
| Hydrolysis Study (pH 4, 7, 9) | Determine stability in water at different pH levels. | Hydrolytic half-life | IC, GC-MS |
Development of Novel High-Throughput Analytical Methodologies
To support research in toxicology, environmental monitoring, and quality control, robust and efficient analytical methods are required. rsc.orgmdpi.com
Future efforts should be directed towards:
Advanced Chromatographic Methods: Developing and validating sensitive methods using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for trace-level quantification in complex matrices like water, soil, and biological tissues. mdpi.com
High-Resolution Mass Spectrometry (HRMS): Employing HRMS for suspect and non-target screening to discover the compound and its metabolites in environmental samples without the need for authentic standards. acs.org
High-Throughput Screening (HTS): Creating HTS assays for rapid toxicological evaluation or for screening environmental samples. researchgate.netnih.gov This could involve automated sample preparation coupled with rapid analytical techniques like direct injection mass spectrometry. nih.gov
Sensor Development: Exploring the creation of electrochemical or colorimetric sensors for rapid, portable, and cost-effective detection in the field, which would be invaluable for environmental monitoring and food safety applications. benthamdirect.compsgitech.ac.in
Integration of Advanced Computational Chemistry for Predictive Modeling
Computational chemistry provides powerful tools for predicting the properties, reactivity, and fate of new chemical entities before extensive laboratory work is undertaken. researchgate.netmdpi.com
Key computational approaches would include:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate molecular properties (e.g., geometry, electronic structure, vibrational frequencies), predict reaction mechanisms for synthesis and degradation, and understand interactions with biological targets. mdpi.comresearchgate.net
Molecular Docking: Simulating the interaction of this compound with key enzymes, such as acetylcholinesterase, to predict its potential toxicity and mechanism of action. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: Developing models to predict physicochemical properties (e.g., Log Kow, vapor pressure), environmental fate (persistence, bioaccumulation), and toxicity based on the molecular structure. This allows for rapid risk assessment and prioritization.
| Descriptor | Computational Method | Predicted Property/Behavior |
|---|---|---|
| HOMO-LUMO Energy Gap | DFT | Chemical reactivity, kinetic stability |
| Octanol-Water Partition Coefficient (Log Kow) | QSPR | Bioaccumulation potential, environmental partitioning |
| Dipole Moment | DFT | Polarity, solubility, intermolecular interactions |
| Binding Energy to Target Protein | Molecular Docking | Potential toxicity, biological activity |
| Hydrolysis Activation Energy | DFT | Environmental persistence in water |
Investigation of Novel Material Science Applications and Performance Enhancement
Organophosphorus compounds are widely used as functional additives in polymers, most notably as flame retardants and plasticizers. wikipedia.orgfrontiersin.org The combination of phosphorus and a high chlorine content in this compound makes it a prime candidate for flame retardant applications.
Future research in this area should involve:
Flame Retardant Performance: Incorporating the compound into various polymer matrices (e.g., epoxy resins, polyurethanes, polycarbonates) and evaluating its effect on flammability using standard tests like the Limiting Oxygen Index (LOI) and UL-94 vertical burn test. nih.gov The mechanism of flame retardancy, whether it acts in the gas phase (radical quenching) or condensed phase (char formation), should be elucidated.
Polymer Composite Properties: Assessing how the addition of this compound affects the thermal stability (via thermogravimetric analysis), mechanical properties (e.g., tensile strength, impact resistance), and processability of the host polymers. mdpi.com
Functional Coatings and Materials: Exploring its use in developing functionalized materials, such as self-decontaminating surfaces where the phosphate group could catalytically degrade toxins, or as a component in advanced lubricant formulations. researchgate.net
Interdisciplinary Research on Broader Chemical Reactivity
A full understanding of a novel molecule requires exploring its chemical reactivity beyond its most obvious applications. An interdisciplinary approach is essential.
Future avenues for exploration include:
Synthetic Chemistry: Utilizing the phosphate as a leaving group in transition-metal-catalyzed cross-coupling reactions to synthesize other complex molecules. nih.gov
Coordination Chemistry: Studying its ability to coordinate with various metal ions. The resulting complexes could have interesting magnetic, optical, or catalytic properties.
Chemical Biology: Synthesizing labeled analogues (e.g., with ¹³C or ³²P) to trace its uptake, distribution, and metabolic fate in biological systems, providing crucial data for toxicological assessments.
Environmental Chemistry & Materials Science: Combining knowledge of its environmental degradation with materials science to design "benign-by-design" polymers that incorporate the compound but allow for its controlled release and degradation at the end of the product's life.
Q & A
Basic Question: What are the recommended methodologies for synthesizing dimethyl 5,5,5-trichloropentyl phosphate, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis typically involves esterification of trichloropentanol with dimethyl chlorophosphate under controlled conditions. Key parameters include:
- Catalyst Selection: Use Lewis acids (e.g., ZnCl₂) or nucleophilic catalysts to enhance phosphate group coupling .
- Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) improve reagent solubility and reduce side reactions.
- Temperature Control: Maintain 60–80°C to balance reaction rate and decomposition risks.
- Purification: Column chromatography or membrane separation technologies (e.g., nanofiltration) can isolate the compound from byproducts .
Validate purity via NMR (e.g., ³¹P and ¹H) and mass spectrometry (MS) to confirm structural integrity .
Advanced Question: How can researchers resolve contradictory data in environmental degradation studies of this compound?
Methodological Answer:
Contradictions often arise from variable experimental conditions. A structured approach includes:
- Sensitivity Analysis: Test degradation under varying pH, UV exposure, and microbial activity to identify dominant pathways .
- Cross-Validation: Compare lab-scale results with field data using atmospheric chemistry models (e.g., DOE’s source-receptor frameworks) .
- Meta-Analysis: Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to harmonize disparate datasets .
Example: Conflicting half-life values may stem from unaccounted heterogeneous reactions; replicate studies under controlled humidity and particulate conditions.
Basic Question: What analytical techniques are critical for characterizing this compound’s physicochemical properties?
Methodological Answer:
Core techniques include:
- Chromatography: HPLC-UV or GC-MS for quantifying purity and detecting chlorinated byproducts.
- Spectroscopy:
- ¹H/³¹P NMR: Assigns proton environments and phosphate group bonding .
- FTIR: Confirms functional groups (e.g., P=O stretches at ~1250 cm⁻¹).
- Solubility Testing: Use water-ethanol gradients (similar to dimethyl phosphate protocols) but account for hydrophobicity from trichloropentyl groups .
Advanced Question: How can computational modeling predict the interaction of this compound with biological receptors?
Methodological Answer:
Integrate multi-scale modeling approaches:
- Molecular Dynamics (MD): Simulate binding affinities with acetylcholinesterase or thyroid receptors using force fields (e.g., CHARMM).
- QSAR Models: Train on organophosphate datasets to predict toxicity endpoints (e.g., LC₅₀).
- Epistemological Frameworks: Link simulations to biological outcomes via the quadripolar model (theoretical, epistemological, morphological, technical poles) to ensure mechanistic relevance .
Experimental validation via in vitro assays (e.g., enzyme inhibition kinetics) is critical .
Basic Question: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Nitrile gloves, chemical-resistant aprons, and fume hoods for aerosol mitigation.
- Waste Management: Neutralize phosphate residues with alkaline hydrolysis before disposal.
- Exposure Monitoring: Use LC-MS/MS to detect airborne traces (limit: <0.1 ppm) .
Reference Safety Data Sheets (SDS) for organophosphates and adapt protocols for trichloroalkyl variants .
Advanced Question: How can researchers design experiments to study the compound’s role in heterogeneous atmospheric chemistry?
Methodological Answer:
- Reaction Chambers: Simulate tropospheric conditions (O₃, NOₓ, humidity) to track secondary aerosol formation .
- Isotopic Labeling: Use ¹⁸O-labeled H₂O to trace hydrolysis pathways in particulate phases.
- Data Integration: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align experiments with DOE’s energy-pollutant fate objectives .
Example: Study photodegradation kinetics under UV-A/B spectra to assess solar-driven decomposition .
Basic Question: What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
Methodological Answer:
- Byproduct Accumulation: Implement inline FTIR monitoring to adjust reagent stoichiometry dynamically.
- Heat Dissipation: Use microreactors or segmented flow systems to manage exothermic esterification .
- Separation Efficiency: Optimize centrifugal partition chromatography (CPC) for large-scale phosphonate purification .
Advanced Question: How do structural modifications to the trichloropentyl chain alter the compound’s environmental persistence?
Methodological Answer:
- Substituent Analysis: Compare analogues (e.g., 5,5-dichloro vs. 5,5,5-trichloro) using QSPR models to correlate halogenation with half-life.
- Mechanistic Studies: Employ ³⁶Cl radiotracing to quantify dechlorination rates in soil-water systems.
- Theoretical Grounding: Frame hypotheses using the "source-receptor" sequence (emission, transport, deposition) from atmospheric chemistry frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
